(2-Methyl-3-methylidenepentan-2-yl)benzene
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Overview
Description
(2-Methyl-3-methylidenepentan-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, characterized by the presence of a branched alkyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-methylidenepentan-2-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-3-methylidenepentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-methylidenepentan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Benzoic acids or ketones.
Reduction: Alkane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
(2-Methyl-3-methylidenepentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-3-methylidenepentan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(2-Methyl-3-methylidenepentan-2-yl)benzene is unique due to its branched alkyl group, which imparts distinct chemical properties compared to other alkylbenzenes. The presence of the methylidene group (CH2=) in the alkyl chain can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
61777-08-0 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(2-methyl-3-methylidenepentan-2-yl)benzene |
InChI |
InChI=1S/C13H18/c1-5-11(2)13(3,4)12-9-7-6-8-10-12/h6-10H,2,5H2,1,3-4H3 |
InChI Key |
VFDXSKDEWFDBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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